2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline rings. The presence of amino, phenyl, and propyl groups further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) and methanol (MeOH), are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of automated synthesizers can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), methanesulfonic acid (MsOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various amino-substituted compounds.
Scientific Research Applications
2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and are known for their antimicrobial and kinase inhibitory activities.
Quinoxaline derivatives: Known for their anticancer and antiviral properties.
Uniqueness
2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-amino-1-phenyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-2-12-22-20(26)16-17-19(24-15-11-7-6-10-14(15)23-17)25(18(16)21)13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWCBKYUXFKTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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